BIBB 515

概要

説明

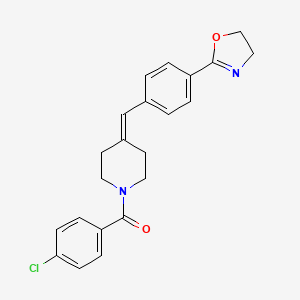

BIBB 515は、1-(4-クロロベンゾイル)-4-((4-(2-オキサゾリン-2-イル)ベンジリデン)ピペリジン)としても知られており、2,3-オキシドスクアレンシクラーゼの強力かつ選択的な阻害剤です。この酵素は、動物、植物、および真菌におけるコレステロールを含むステロイドの生合成において重要な役割を果たしています。

準備方法

合成経路と反応条件

BIBB 515の合成には、重要な中間体である4-(2-オキサゾリン-2-イル)ベンズアルデヒドの調製から始まる複数の段階が含まれます。この中間体は、特定の条件下で1-(4-クロロベンゾイル)ピペリジンと反応させてthis compoundを得ます。 反応には通常、ジメチルホルムアミド(DMF)などの溶媒と、最終生成物の形成を促進する触媒が必要です .

工業的生産方法

This compoundの工業的生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、収率と純度を最大限に高めるために反応条件を最適化することが含まれます。これには、温度、圧力、反応時間の制御が含まれます。 最終生成物は、再結晶またはクロマトグラフィーなどの技術を使用して精製され、医薬品用途に適した高純度が確保されます .

化学反応の分析

Chemical Identity and Structural Features

-

Molecular formula : C₂₄H₂₂ClN₃O₂

-

Molecular weight : 420.91 g/mol

-

Key functional groups :

Mechanism of Enzymatic Inhibition

This compound selectively targets OSC, which catalyzes the cyclization of 2,3-oxidosqualene to lanosterol in the cholesterol biosynthesis pathway.

Key biochemical effects :

-

OSC inhibition : Reduces lanosterol production by 80–90% at 50 nM in vitro

-

Epoxycholesterol accumulation : Partial OSC inhibition increases 24(S),25-epoxycholesterol levels by 3–5 fold in oligodendrocyte precursor cells (OPCs)

-

Dose-dependent effects :

Table 1: Lipid Modulation in Animal Models

Observed Biochemical Shifts:

-

Sterol profile alterations :

-

Antiviral activity : 24(S),25-epoxycholesterol induced by this compound inhibits human rhinovirus replication (EC₅₀ = 1.2 µM)

Table 2: Enzymatic and Cellular Effects

Structural-Activity Relationship Insights

-

The oxazoline ring and chlorobenzoyl group are critical for OSC binding affinity

-

Piperidine substitution modulates blood-brain barrier permeability, with limited CNS penetration observed in rodent studies

-

Analogues lacking the benzylidene group show 10–100x reduced potency

This compound’s dual role as both a cholesterol biosynthesis modulator and an indirect inducer of bioactive epoxysterols highlights its complex chemical reactivity. While clinical development remains unpublished as of 2025, its biochemical profile establishes OSC inhibition as a viable strategy for lipid regulation and virology research.

科学的研究の応用

作用機序

BIBB 515は、2,3-オキシドスクアレンシクラーゼを阻害することによってその効果を発揮し、この酵素は2,3-オキシドスクアレンからラノステロールへの変換に関与しており、コレステロールの前駆体です。この酵素を阻害することにより、this compoundは、コレステロールおよびその他のステロイドの合成を効果的に減少させます。 この阻害は、低密度リポタンパク質コレステロールレベルの低下につながり、これは高脂血症の管理と心血管疾患のリスクの軽減に役立ちます .

類似化合物との比較

BIBB 515は、2,3-オキシドスクアレンシクラーゼ阻害剤としての高い選択性と効力においてユニークです。類似の化合物には以下のようなものがあります。

YM-53601: 2,3-オキシドスクアレンシクラーゼの別の強力な阻害剤であり、コレステロール合成阻害のための類似の用途で使用されます.

TAK-475: 慢性リンパ性白血病細胞における化学免疫感作を増強することが知られており、TAK-475はコレステロール合成も標的としています.

これらの化合物と比較して、this compoundは、独自の分子構造により、効力と選択性のユニークなバランスを提供し、研究と治療用途の両方に貴重なツールとなっています .

生物活性

BIBB 515, chemically known as 1-(4-chlorobenzoyl)-4-((4-(2-oxazolin-2-yl)benzylidene))piperidine, is a potent and selective inhibitor of the enzyme 2,3-oxidosqualene cyclase (OSC), which plays a critical role in cholesterol biosynthesis. This compound has garnered attention for its biological activity, particularly in lipid metabolism and potential therapeutic applications in cancer treatment.

This compound functions by inhibiting OSC, an enzyme involved in the conversion of squalene to lanosterol, a precursor in cholesterol synthesis. By blocking this pathway, this compound effectively reduces cholesterol levels in the body. Research indicates that the lipid-lowering effects are primarily due to decreased low-density lipoprotein (LDL) production rather than increased LDL catabolism .

Lipid Lowering Effects

In various animal models, this compound has demonstrated significant lipid-lowering effects:

- Rats and Mice : Inhibition of OSC was observed in a dose-dependent manner with effective doses (ED50) ranging from 0.2 to 0.5 mg/kg in rats and 0.36 to 33.3 mg/kg in mice over different time intervals .

- Hamsters : Normolipemic hamsters treated with this compound showed a reduction of total cholesterol by 19% and VLDL + LDL cholesterol by 32% after 11 days at a dosage of 55 mg/kg/day. Hyperlipemic hamsters exhibited even more pronounced effects with a 25% reduction in total cholesterol and a 59% reduction in LDL cholesterol after 25 days at a dosage of 148 mg/kg/day .

Table: Summary of Lipid-Lowering Effects in Animal Models

| Animal Model | Dosage (mg/kg/day) | Duration (days) | Total Cholesterol Reduction (%) | LDL Cholesterol Reduction (%) |

|---|---|---|---|---|

| Normolipemic Hamsters | 55 | 11 | -19 | -32 |

| Hyperlipemic Hamsters | 148 | 25 | -25 | -59 |

| Rats | Varies | Various | Significant reduction observed | Significant reduction observed |

Cancer Treatment Potential

Recent studies have explored the potential of this compound as an adjunct therapy in cancer treatment, particularly in chronic lymphocytic leukemia (CLL). Research indicates that this compound enhances the chemoimmuno-sensitivity of MEC-2 cells when combined with agents like fludarabine and rituximab, leading to improved cell viability outcomes .

Key Findings from Clinical Trials

- Pharmacodynamics Study : A Phase I clinical trial investigated the pharmacodynamics and tolerability of this compound compared to pravastatin. The study focused on its effects on lipid profiles and OSC inhibition .

- Cell Viability Studies : In vitro studies demonstrated that treatment with this compound significantly reduced cellular cholesterol levels while promoting CD-20 surface expression, enhancing sensitivity to chemotherapy agents .

Table: Summary of Clinical Findings

| Study Type | Population | Findings |

|---|---|---|

| Phase I Trial | Healthy Male Subjects | Investigated pharmacodynamics vs. pravastatin |

| In Vitro Study | MEC-2 Cells | Enhanced chemoimmuno-sensitivity with combinations |

特性

IUPAC Name |

(4-chlorophenyl)-[4-[[4-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]methylidene]piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O2/c23-20-7-5-19(6-8-20)22(26)25-12-9-17(10-13-25)15-16-1-3-18(4-2-16)21-24-11-14-27-21/h1-8,15H,9-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNWPWUJMRAASQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=CC2=CC=C(C=C2)C3=NCCO3)C(=O)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333401 | |

| Record name | BIBB 515 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156635-05-1 | |

| Record name | BIBB-515 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156635051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIBB 515 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIBB-515 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CG2Q6688S4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。